Technical Guide: Synthesis of ent-3-Methoxy-17-methylmorphinan-10-one
Technical Guide: Synthesis of ent-3-Methoxy-17-methylmorphinan-10-one
[1][2][3]
Executive Summary & Strategic Context
Target Molecule: ent-3-Methoxy-17-methylmorphinan-10-one CAS Registry: 57969-05-8 Common Identity: Dextromethorphan Impurity C (EP/USP Standard) Stereochemistry: (+)-Series (ent-morphinan)[1]
The synthesis of ent-3-methoxy-17-methylmorphinan-10-one is a critical workflow in pharmaceutical impurity profiling and the development of novel opioid receptor ligands.[1] While the parent molecule, dextromethorphan (DXM), is a widely used antitussive, the introduction of a ketone functionality at the C10 position drastically alters its electronic and steric profile.
This guide details the Regioselective Benzylic Oxidation pathway. Unlike total synthesis routes (e.g., Grewe cyclization) which are atom-inefficient for this specific target, the semi-synthetic oxidation of the abundant precursor dextromethorphan provides the most direct, high-yielding access to the 10-one scaffold.[1]
Key Synthetic Challenges
-
Regioselectivity: The morphinan skeleton contains multiple oxidizable sites, most notably the tertiary amine (
-methyl) and the benzylic C10 position. The protocol must favor C10 functionalization over -demethylation. -
Stereochemical Integrity: The reaction must preserve the chiral centers at C9, C13, and C14.
-
Over-oxidation: Preventing the formation of
-oxide species or ring degradation.[1]
Retrosynthetic Analysis & Pathway Logic
The most robust route utilizes the activation of the C10 benzylic position. The aromatic ring at C1–C4 donates electron density, making the C10 protons susceptible to radical abstraction or direct insertion by high-valent metal oxidants.
Pathway Diagram
The following logic flow illustrates the transformation from the parent morphinan to the 10-keto derivative.
Figure 1: Mechanistic pathway for the chromium-mediated benzylic oxidation of dextromethorphan.[1]
Detailed Experimental Protocol
Method A: Chromium(VI) Oxide Oxidation (The "Jones" Approach)
This is the industry-standard method for generating Impurity C due to its reliability and high conversion rates.[1]
Reagents:
-
Oxidant: Chromium(VI) Oxide (
)[1] -
Solvent: Glacial Acetic Acid (
) or aqueous [1] -
Quench: Sodium Bisulfite (
) or Isopropanol[1]
Step-by-Step Methodology
-
Pre-Treatment (Free Base Liberation):
-
Dissolve 10.0 g (27 mmol) of DXM·HBr in 100 mL water.
-
Adjust pH to 10–11 using 20%
.[1] -
Extract with
( mL), dry over , and concentrate to yield the free base. Note: Using the free base prevents interference from bromide ions.
-
-
Oxidation Reaction:
-
Dissolve the DXM free base (approx. 7.3 g) in 75 mL of Glacial Acetic Acid. Cool to 15 °C.
-
Prepare a solution of
(5.4 g, 2.0 equiv) in 20 mL of 50% aqueous acetic acid. -
Critical Step: Add the oxidant solution dropwise over 30 minutes, maintaining the internal temperature below 25 °C. Exotherm control is vital to prevent N-oxidation.[1]
-
Allow the reaction to stir at room temperature (20–25 °C) for 6–8 hours. Monitor by TLC (Mobile phase:
:MeOH: 90:10:1).[1] Look for the disappearance of the starting material ( ) and the appearance of the ketone ( ).
-
-
Work-up & Purification:
-
Cool the reaction mixture to 0 °C.
-
Quench excess oxidant by adding Isopropanol (10 mL) or saturated aqueous
until the color shifts from orange/brown to green (indicating reduction to Cr(III)).[1] -
Basify the mixture carefully with concentrated ammonium hydroxide (
) to pH 9. Caution: Highly exothermic.[1] -
Extract with Chloroform (
, mL). -
Wash combined organics with brine, dry over
, and concentrate under reduced pressure.
-
-
Crystallization:
Method B: Catalytic Periodic Acid Oxidation (Greener Alternative)
For laboratories restricting heavy metal usage, a catalytic chromium system utilizing periodic acid (
Protocol Summary:
-
Dissolve DXM (1 equiv) in Acetonitrile/Water (9:1).[1]
-
Add
(10 mol%) and Periodic Acid (2.5 equiv). -
Stir at 0 °C for 4 hours.
-
The periodic acid re-oxidizes the catalytic chromium species, driving the cycle.
Analytical Characterization
Validation of the 10-keto structure relies on the disappearance of the benzylic protons and the deshielding effect of the carbonyl on the aromatic ring.
Quantitative Data Summary
| Parameter | Specification | Diagnostic Signal |
| Appearance | Off-white to pale yellow solid | N/A |
| Melting Point | 165 – 168 °C | N/A |
| Mass Spectrometry | ||
| IR Spectroscopy | Carbonyl Stretch | Strong band at |
NMR Interpretation (400 MHz, )
-
8.00 (d,
Hz, 1H): The proton at position 1 (aromatic).[1] This is the most diagnostic signal. In DXM, this proton appears around 7.0 ppm.[1] The strong downfield shift is caused by the anisotropic deshielding of the newly formed carbonyl group at C10, which is peri-planar to H-1.[1] - 6.70–6.85 (m, 2H): Remaining aromatic protons (H-2, H-4).[1]
- 3.85 (s, 3H): Methoxy group (unchanged).[1]
-
2.45 (s, 3H):
-methyl group.[1] -
Absence of C10 Protons: The multiplets typically found at 2.8–3.2 ppm (benzylic C10-
) in DXM are absent.[1]
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: The protonation of the tertiary amine in acidic media (
) protects the nitrogen from oxidation but can also deactivate the molecule slightly due to the inductive effect of the ammonium cation. -
Solution: Increase the reaction time or temperature slightly (up to 35 °C). Do not exceed 40 °C, as this promotes benzylic degradation.[1]
Issue: -Oxide Formation
-
Cause: Over-oxidation or insufficient acid concentration (free amine available for oxidation).[1]
-
Solution: Ensure the reaction is strictly acidic during the oxidation phase. If
-oxide forms, it can often be reduced back to the amine by treating the crude mixture with or mild hydrogenation, leaving the ketone intact.[1]
References
-
Zhang, A., et al. (2004).[1] 10-Ketomorphinan and 3-Substituted-3-desoxymorphinan Analogues as Mixed
and Opioid Ligands: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 47(1), 165–174.[1][3] Link[1] -
Grote, C. W., et al. (2011).[1] Preparation of 10-keto morphinans by benzylic oxidation.[4][5] World Intellectual Property Organization, WO2011034747A1. Link
-
Rapoport, H., & Masamune, S. (1955).[1][5] The Stereochemistry of 10-Hydroxycodeine Derivatives. Journal of the American Chemical Society, 77(16), 4330–4335. Link[1]
-
Jiangsu Baozhong Baoda Pharmaceutical Co Ltd. (2017).[1] Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan.[4][6][1][2][7] China National Intellectual Property Administration, CN106432079A. Link
-
European Pharmacopoeia Commission. (2025).[1][5] Dextromethorphan Hydrobromide Monohydrate: Impurity C. European Pharmacopoeia Online.[1] Link
Sources
- 1. ent-3-Methoxy-17-methylmorphinan-10-one | C18H23NO2 | CID 21780010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103073494A - Preparation method of ent-3-methoxymorphinan - Google Patents [patents.google.com]
- 3. 10-Ketomorphinan and 3-substituted-3-desoxymorphinan analogues as mixed kappa and micro opioid ligands: synthesis and biological evaluation of their binding affinity at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103275005A - Preparation method for ent-3-methoxy-17-methyl dromoran-10 ketone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
